molecular formula C14H27NO3 B13795293 Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- CAS No. 75113-47-2

Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-

Katalognummer: B13795293
CAS-Nummer: 75113-47-2
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: GRPDJDFTHPKLAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- is an organic compound with the molecular formula C14H27NO3. It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 6-[(2-ethyl-1-oxohexyl)amino] group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- typically involves the reaction of hexanoic acid with 2-ethyl-1-oxohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- is unique due to the presence of the 6-[(2-ethyl-1-oxohexyl)amino] group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

75113-47-2

Molekularformel

C14H27NO3

Molekulargewicht

257.37 g/mol

IUPAC-Name

6-(2-ethylhexanoylamino)hexanoic acid

InChI

InChI=1S/C14H27NO3/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17)

InChI-Schlüssel

GRPDJDFTHPKLAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)NCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.